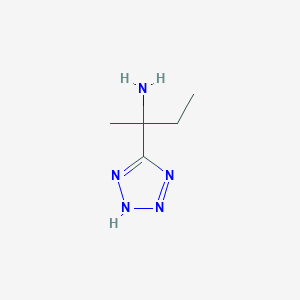

2-(1h-Tetrazol-5-yl)butan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2H-tetrazol-5-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N5/c1-3-5(2,6)4-7-9-10-8-4/h3,6H2,1-2H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVLLFOLFAEHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=NNN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Tetrazole Heterocycle: a Bioisosteric Powerhouse in Drug Discovery

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a cornerstone of modern medicinal chemistry. tandfonline.comtandfonline.com Its prominence largely stems from its role as a bioisostere of the carboxylic acid group. tandfonline.comresearchgate.net Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group that retains similar biological activity, is a fundamental concept in drug design.

The tetrazole ring offers several advantages as a carboxylic acid surrogate:

Similar Acidity and Planarity: The pKa of 5-substituted 1H-tetrazoles is approximately 4.5-4.9, closely mimicking the acidity of carboxylic acids. nih.gov This acidic nature, combined with a planar structure, allows the tetrazole moiety to engage in similar electrostatic and hydrogen bonding interactions with biological targets as a carboxylate group. nih.govopenaccessjournals.com

Enhanced Metabolic Stability: Carboxylic acids are often susceptible to metabolic transformations in the liver. tandfonline.com The tetrazole ring is generally more stable to these metabolic processes, which can lead to an improved pharmacokinetic profile for drug candidates. tandfonline.comresearchgate.net

Increased Lipophilicity: Anionic tetrazoles are typically more lipophilic than their corresponding carboxylates. openaccessjournals.com This can enhance a molecule's ability to cross biological membranes, potentially improving bioavailability. tandfonline.comresearchgate.net

Versatile Interactions: The four nitrogen atoms of the tetrazole ring can participate in a variety of noncovalent interactions with biological macromolecules, contributing to binding affinity and potency. tandfonline.com

The successful application of the tetrazole-as-carboxylic-acid-bioisostere strategy is evident in numerous marketed drugs across various therapeutic areas.

Table 1: Examples of Marketed Drugs Containing a Tetrazole Moiety

| Drug | Therapeutic Area |

|---|---|

| Losartan | Antihypertensive |

| Valsartan | Antihypertensive |

| Irbesartan | Antihypertensive |

| Candesartan | Antihypertensive |

| Cefazolin | Antibacterial |

This widespread use underscores the tetrazole heterocycle's validated role as a privileged scaffold in the development of novel therapeutics. tandfonline.combeilstein-journals.org

The Significance of 2 1h Tetrazol 5 Yl Butan 2 Amine in Emerging Chemical Space

While the tetrazole ring itself is well-established, the specific substitution pattern found in 2-(1H-tetrazol-5-yl)butan-2-amine places it within a more specialized and increasingly important class of compounds known as α-quaternary aminotetrazoles. The key structural feature is the quaternary carbon atom—a carbon bonded to four other non-hydrogen atoms—positioned alpha to both the tetrazole ring and an amine group.

The synthesis of α-quaternary amino acids and their derivatives is a significant area of research because the introduction of a quaternary center can impart valuable properties to a molecule. nih.govrsc.org Specifically, it can induce conformational constraints, which can be beneficial for locking a molecule into a bioactive conformation and improving selectivity for its biological target.

The synthesis of α-quaternary aminotetrazoles can be approached through multicomponent reactions (MCRs), such as the Ugi tetrazole reaction. nih.govacs.org The classical Ugi four-component reaction (UT-4CR) typically involves an oxo component (aldehyde or ketone), an amine, an isocyanide, and hydrazoic acid (HN₃) to generate α-amino tetrazole derivatives. nih.govacs.org Using a ketone as the oxo component is a direct route to α,α-disubstituted (i.e., α-quaternary) aminotetrazoles. nih.gov

The structure of this compound is a prime example of this motif, derivable from butan-2-one. Its emergence in chemical space is significant as it represents a building block that combines the established bioisosteric properties of the tetrazole ring with the stereochemical influence of an α-quaternary center. This combination is of high interest for creating novel molecular scaffolds for drug discovery programs, allowing for the exploration of new areas of chemical space with potentially improved drug-like properties. beilstein-journals.org

Structure Activity Relationship Sar Analysis of 2 1h Tetrazol 5 Yl Butan 2 Amine Analogues in Preclinical Models

Correlating Structural Variations with Modulatory Effects on Biological Targets

The therapeutic potential of tetrazole analogues is defined by the substituents attached to the core structure. Modifications to these substituents can dramatically alter a compound's efficacy, selectivity, and mechanism of action by influencing how it interacts with its biological target.

Isovaline, a nonproteinogenic α-amino acid structurally similar to inhibitory neurotransmitters like glycine and GABA, has been identified as a novel prototype for analgesics that produce peripheral antinociception. researchgate.netnih.gov Preclinical studies in mouse models of pain have shown that isovaline can reduce pain responses without causing significant central nervous system side effects such as respiratory depression or impaired motor coordination. nih.gov

The strategic placement and chemical nature of substituents on tetrazole-containing scaffolds have a profound impact on their ability to inhibit various enzymes, including Xanthine (B1682287) Oxidase, Caspase-1, and Amine Oxidase Copper Containing 3 (AOC3).

Xanthine Oxidase (XO) Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that is targeted for the treatment of hyperuricemia and gout. nih.govresearchgate.net SAR studies on tetrazole-containing XO inhibitors have revealed specific structural requirements for potent activity. In a series of 2-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives, the presence of a hydrophobic group at the 4'-position of the phenyl ring was found to be essential for high inhibitory potency. nih.gov The tetrazole ring itself is designed to target a subpocket in the XO active site, mimicking the interaction of established drugs like febuxostat. nih.gov For example, compound 8u from this series emerged as a highly potent inhibitor, with an IC50 value comparable to febuxostat. nih.gov Molecular modeling confirms that the tetrazole group fits into a subpocket formed by residues such as Leu648, Asn768, and Lys771. nih.gov Furthermore, studies on febuxostat analogues indicate that an electron-withdrawing substituent, such as a cyano group, at the 3' position can increase inhibition efficiency. nih.gov

Table 1: Inhibitory Activity of Selected Tetrazole Analogues against Xanthine Oxidase (XO)

| Compound | R Group (at 4'-position) | XO Inhibition IC₅₀ (μM) |

| 8a | -H | 0.629 |

| 8k | -CH(CH₃)₂ | 0.0513 |

| 8u | -CH₂CH(CH₃)₂ | 0.0288 |

| 8z | -cyclopentyl | 0.0401 |

| Febuxostat | (Reference) | 0.0236 |

Data sourced from a study on 2-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives. nih.gov

Caspase-1 Caspase-1 is a key enzyme in the inflammasome pathway, which processes pro-inflammatory cytokines like IL-1β. nih.govrug.nlresearchgate.net A novel class of 1,5-disubstituted α-amino tetrazole derivatives has been identified as non-covalent caspase-1 inhibitors. nih.govrug.nl These compounds were shown to inhibit the release of IL-1β in activated macrophages, with activities in the low micromolar range. nih.govrug.nl The development of these non-covalent inhibitors is significant, as previous covalent inhibitors have faced challenges in clinical trials. nih.govrug.nl The SAR of these compounds indicates that the tetrazole moiety is a critical component for activity, likely interacting with the enzyme's active site. nih.govrug.nl General studies on caspase substrate specificity have shown that the S1 subsite has a strong preference for aspartic acid, while the S1' pocket prefers small residues like glycine, serine, and alanine. nih.gov This provides a framework for optimizing substituents on the tetrazole scaffold to enhance caspase-1 inhibition.

Amine Oxidase Copper Containing 3 (AOC3) AOC3, also known as vascular adhesion protein-1, is involved in inflammatory processes by catalyzing the deamination of primary amines. nih.gov Inhibitors of AOC3 are being explored as potential anti-inflammatory therapeutics. nih.gov SAR studies have been conducted on ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted compounds. Researchers found that replacing the terminal amino group of a known AOC3 substrate with functional groups common in other AOC3 inhibitors, such as hydrazide or glycine amide moieties, successfully converted the substrate into an effective inhibitor. nih.gov This demonstrates how modifying the nature of a substituent—in this case, changing a primary amine to a hydrazide—can switch the compound's functional role from a substrate to an inhibitor.

The tetrazole scaffold is a promising platform for developing new antimicrobial and antiviral agents to combat drug resistance. researchgate.netisfcppharmaspire.com

Antimicrobial Potency Structural modifications to tetrazole analogues significantly influence their antibacterial and antifungal activity. For a series of 2-(1H-tetrazolo-5-yl)anilines, the introduction of a halogen atom into the aniline (B41778) fragment was shown to increase activity against Gram-positive bacteria like Staphylococcus aureus. In another study, 1,5-disubstituted tetrazole derivatives demonstrated potent inhibition against both Gram-positive and Gram-negative strains, with minimal inhibitory concentration (MIC) values in the low micromolar range. lcbio.pl Furthermore, S-substituted derivatives of tetrazolo[1,5-c]quinazolines were found to possess notable antifungal activity. The hybridization of the tetrazole moiety with other antimicrobial pharmacophores, such as imides, has also been shown to increase antimicrobial activity. nih.gov

Table 2: Antimicrobial Activity of Selected Tetrazole Analogues

| Compound Class | Modification | Target Organism | Activity (MIC or Growth Inhibition) |

| 1-(2-(1H-tetrazolo-5-yl)-phenyl)-urea derivatives | Addition of Fluorine to aniline fragment | Escherichia coli | 31 mm inhibition |

| 1-(2-(1H-tetrazolo-5-yl)-phenyl)-urea derivatives | Addition of Fluorine to aniline fragment | Klebsiella pneumonia | 21 mm inhibition |

| 1,5-disubstituted tetrazoles (Compound 10) | N/A | S. aureus | MIC: 1-4 µg/mL lcbio.pl |

| 1,5-disubstituted tetrazoles (Compound 11) | N/A | S. aureus | MIC: 1-4 µg/mL lcbio.pl |

Antiviral Potency The tetrazole ring serves as a valuable pharmacophore in the design of antiviral agents, often acting as a bioisostere to enhance physicochemical properties and biological activity. researchgate.netvu.edu.au In tetrazole-containing thiopyrano[2,3-b]quinolines, both the nature and the position of substituents on the tetrazole and quinoline rings were found to significantly alter antiviral activity against influenza A viruses. mdpi.com Similarly, replacing the carboxylic acid group of an HIV-1 integrase inhibitor with a tetrazole bioisostere led to a 30-fold enhancement in antiviral potency. asianpubs.org Tetrazole derivatives have also shown promise against other viruses, including Hepatitis C Virus (HCV). researchgate.net

Stereochemistry plays a critical role in the interaction between a drug and its biological target. The specific three-dimensional arrangement of atoms in a molecule can determine its pharmacological activity. For example, in the case of the analgesic isovaline, studies on its enantiomers have been conducted to determine their relative contributions to its antinociceptive effects. When administered intrathecally, both R- and S-isovaline were effective in attenuating pain responses, with no significant difference observed between the efficacy of the two enantiomers. nih.gov While specific preclinical data on the (3R)/(3S) diastereomers of tetrazole-based caspase-1 inhibitors is not extensively detailed in the available literature, the principle remains that stereoisomers can exhibit different binding affinities and potencies, making stereochemical optimization a crucial step in drug design.

Insights into Ligand-Receptor Binding Modes via Computational Approaches

Computational methods, including molecular docking and molecular dynamics simulations, provide invaluable insights into how tetrazole analogues bind to their respective biological targets at an atomic level. lcbio.pl These approaches help rationalize observed SAR data and guide the design of more potent and selective compounds. nih.gov

Studies on Xanthine Oxidase inhibitors have used molecular modeling to visualize how the tetrazole moiety of an inhibitor fits into a specific subpocket of the enzyme's active site. nih.gov Docking simulations identified key amino acid residues—such as Glu802, Arg880, Phe914, and Thr1010—that form hydrogen bonds, π-π stacking, or hydrophobic interactions with the inhibitors, anchoring them in the binding pocket. nih.gov

In the context of antimicrobial agents, docking studies have supported the evaluation of 1,5-disubstituted tetrazoles as inhibitors of bacterial DNA gyrase and topoisomerase IV. lcbio.pl For antiviral research, computational analysis revealed that bisartans, which contain two tetrazole moieties, demonstrate stable, high-affinity binding to the catalytic domains of key viral proteins from SARS-CoV-2, H1N1 influenza, and RSV. mdpi.com

Similarly, computational screening and simulations have been used to identify novel ligands for other receptors. Docking studies of tetrazole compounds with the Peroxisome Proliferator-Activated Receptor γ (PPARγ) ligand binding domain revealed a favorable hydrogen bond pattern between the tetrazole ring and residues S289, H323, and Y327 in the polar region of the binding pocket. biorxiv.orgbiorxiv.org These computational insights are critical for the structure-based design of new tetrazole derivatives with optimized pharmacological profiles.

Table 3: Computationally Identified Interactions Between Tetrazole Analogues and Biological Targets

| Biological Target | Interacting Residues | Type of Interaction |

| Xanthine Oxidase (XO) | Glu802, Arg880, Phe914 | Hydrogen bonds, π-π stacking nih.gov |

| Xanthine Oxidase (XO) | Leu648, Asn768, Lys771 | Forms binding subpocket nih.gov |

| PPARγ | S289, H323, Y327 | Hydrogen bonds with tetrazole ring biorxiv.orgbiorxiv.org |

| Trypanothione Reductase (TryR) | Ser14, Cys52 | Hydrogen bonds with tetrazole nitrogens researchgate.net |

| SARS-CoV-2, H1N1, RSV proteins | Catalytic domains | High-affinity binding mdpi.com |

Advanced Computational Chemistry and Cheminformatics for Design and Prediction

Molecular Docking and Scoring for Target Prioritization and Binding Conformation

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(1H-tetrazol-5-yl)butan-2-amine, docking simulations are employed to predict its binding conformation within the active site of various biological targets. This process is crucial for target prioritization, allowing researchers to identify the most promising protein targets for which the ligand may exhibit significant affinity.

The docking process involves generating a multitude of possible conformations of the ligand within the receptor's binding pocket and then using a scoring function to rank these poses. Scoring functions estimate the binding free energy, with lower scores typically indicating a more favorable binding interaction. These scores help in prioritizing potential biological targets for a given ligand. For instance, a novel tetrazole derivative could be docked against a panel of kinases, proteases, or G-protein coupled receptors to identify the most likely targets. The most potent compounds are often further investigated using molecular modeling and docking studies to understand their interactions. nih.gov Molecular docking studies can also be performed on active analogs to elucidate the binding details of the ligands with the active site of an enzyme. nih.gov

Table 1: Hypothetical Docking Scores of this compound Against a Panel of Kinase Targets

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Kinase A | -9.8 | ASP-164, LYS-45 | Hydrogen Bond, Ionic |

| Kinase B | -8.5 | PHE-150, LEU-88 | Hydrophobic, Pi-Stacking |

| Kinase C | -7.2 | GLU-101, ASN-149 | Hydrogen Bond |

Note: This data is illustrative and intended to represent typical output from a molecular docking study.

Molecular Dynamics Simulations for Dynamic Interaction Profiling

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, profiling the stability and nature of these interactions over time. nih.gov An MD simulation starts with the coordinates of the docked complex and calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. youtube.com This allows for the observation of conformational changes in both the ligand and the protein, the stability of key hydrogen bonds, and the role of solvent molecules in the binding event. youtube.comrsc.org

Table 2: Analysis of Key Interactions from a Hypothetical 100 ns MD Simulation

| Interacting Pair | Interaction Type | Occupancy (%) | Average Distance (Å) |

|---|---|---|---|

| Ligand (Tetrazole N1) - LYS-45 (NH) | Hydrogen Bond | 95.2 | 2.8 ± 0.3 |

| Ligand (NH2) - ASP-164 (OD1) | Hydrogen Bond | 88.5 | 3.0 ± 0.4 |

Note: This data is illustrative. Occupancy represents the percentage of simulation time the interaction is maintained.

By calculating the binding free energy from the MD simulation snapshots, using methods like MM/PBSA or MM/GBSA, a more accurate estimation of the binding affinity can be achieved compared to docking scores alone. nih.gov This dynamic profiling is essential for understanding the precise mechanism of binding and for guiding further optimization of the ligand's structure.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that relate the chemical structure of a series of compounds to their biological activity in a quantitative manner. researchgate.net For a series of α-aminotetrazole analogs, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. This is achieved by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound and using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a correlative equation. researchgate.netresearchgate.net

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. A pharmacophore model can be generated based on a set of active ligands (ligand-based) or from the ligand-receptor complex structure (structure-based). nih.govnih.gov For α-aminotetrazoles, a typical pharmacophore might include features like a hydrogen bond acceptor (the tetrazole ring), a hydrogen bond donor (the amino group), and a hydrophobic feature (the alkyl substituent).

Table 3: Example of a 2D-QSAR Model for a Series of Tetrazole Derivatives

| Descriptor | Coefficient | Description | Contribution |

|---|---|---|---|

| LogP | +0.45 | Lipophilicity | Positive |

| TPSA | -0.21 | Topological Polar Surface Area | Negative |

| MR | +0.15 | Molar Refractivity (Steric) | Positive |

| Model Equation: pIC50 = 1.25 + 0.45(LogP) - 0.21(TPSA) + 0.15(MR) |

Note: This data is hypothetical and for illustrative purposes.

These models are powerful predictive tools. A validated QSAR model can guide the design of more potent analogs by suggesting modifications that would enhance the desired descriptor values. nih.gov Similarly, a pharmacophore model can be used as a 3D query to screen large compound databases to find novel, structurally diverse molecules with the potential for the desired biological activity. nih.gov

Predictive Modeling of Chemical Reactivity and Stability Parameters

For nitrogen-rich compounds like tetrazoles, predicting chemical reactivity and stability is of paramount importance, particularly for handling and storage. nih.govnih.gov Computational methods, especially those based on quantum mechanics and density functional theory (DFT), are used to model these properties. researchgate.net Parameters such as decomposition temperature and impact sensitivity can be predicted using multivariate linear regression models that incorporate quantum mechanical descriptors. nih.govresearchgate.net

DFT calculations can determine a range of molecular descriptors that correlate with reactivity. researchgate.net These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, electronegativity, and global softness. For instance, a smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net For a series of tetrazole pyrimidine hybrids, DFT studies have shown that specific substitutions can significantly alter the stability and reactivity of the molecule. researchgate.net

Table 4: Calculated Reactivity and Stability Descriptors for Tetrazole Analogs

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Decomposition Temp (°C) |

|---|---|---|---|---|

| 2-(1H-tetrazol-5-yl)propan-2-amine | -6.8 | 1.5 | 8.3 | 210 |

| This compound | -6.7 | 1.6 | 8.3 | 215 |

Note: This data is hypothetical, based on general trends observed in computational studies of tetrazoles. nih.gov

These predictive models are crucial for the early assessment of potential hazards associated with novel energetic materials or pharmaceuticals containing high-nitrogen moieties. nih.govresearchgate.net By understanding the structure-property relationships, chemists can design molecules with an optimal balance of desired activity and acceptable stability. nih.gov

Virtual Screening and Library Design for Novel α-Aminotetrazole Ligands

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. enamine.net VS can be performed using either ligand-based methods, such as pharmacophore screening, or structure-based methods, like molecular docking. nih.gov The goal is to reduce the vast number of candidate compounds to a manageable number for experimental testing. diva-portal.org

For the discovery of novel α-aminotetrazole ligands, a validated pharmacophore model or a high-resolution crystal structure of the target protein can be used to screen massive, commercially available compound libraries containing millions of structures. acs.orgenamine.net The process enriches the hit list with compounds that are computationally predicted to be active, significantly increasing the efficiency of the drug discovery pipeline.

Beyond screening existing libraries, computational methods are also used to design focused libraries of novel compounds. Starting with the α-aminotetrazole scaffold, various substituents can be virtually enumerated at different positions. These virtual libraries can then be filtered based on predicted drug-like properties (e.g., Lipinski's rule of five), ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and predicted activity from QSAR models or docking scores. This approach focuses synthetic efforts on compounds with the highest probability of success.

Table 5: A Typical Workflow for Virtual Screening and Library Design

| Step | Method | Purpose | Outcome |

|---|---|---|---|

| 1. Target Selection | - | Identify a biologically relevant protein target. | Validated Protein Structure |

| 2. Model Generation | Pharmacophore or Docking Grid | Create a query for screening. | 3D Model of Binding Site |

| 3. Database Screening | Virtual Screening | Screen millions of compounds against the model. | Initial Hit List (~10,000 compounds) |

| 4. Hit Filtering | ADMET Prediction, Clustering | Remove non-drug-like compounds and select diverse scaffolds. | Filtered Hit List (~1,000 compounds) |

| 5. Hit Prioritization | Docking and Scoring | Rank the filtered hits based on predicted affinity. | Top-Ranked Hits (~100 compounds) |

This systematic in silico approach allows for the efficient exploration of chemical space and the rational design of new α-aminotetrazole ligands with potentially improved potency, selectivity, and pharmacokinetic properties.

Emerging Research Frontiers and Translational Opportunities for 2 1h Tetrazol 5 Yl Butan 2 Amine Derivatives

Development of Next-Generation Analogues with Improved Biological Profiles

There is a lack of specific published research on the development of next-generation analogues of 2-(1H-tetrazol-5-yl)butan-2-amine. However, the broader field of medicinal chemistry provides a framework for how such development could proceed. Typically, this would involve structure-activity relationship (SAR) studies, where systematic modifications of the parent molecule are made to enhance desired biological effects and improve pharmacokinetic properties. For a derivative like N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2-methoxyaniline, which has been synthesized, further research would be needed to explore its biological activity and potential for optimization.

Exploration of Unconventional Biological Activities and Target Spaces

The exploration of unconventional biological activities for this compound derivatives is not yet documented in dedicated studies. The tetrazole ring is a well-known bioisostere of the carboxylic acid group, and its derivatives are often investigated for a wide range of biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, particularly the tertiary amine, could lead to novel interactions with biological targets, but this remains a hypothetical area of investigation.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) in the design of novel tetrazole derivatives is a growing trend in medicinal chemistry. These computational tools can be used to predict the biological activity, toxicity, and other properties of virtual compounds, thereby accelerating the drug discovery process. However, there are no specific reports of AI/ML being applied to the design of this compound derivatives at this time.

Advanced Methodologies for Investigating Mechanisms of Action at the Molecular Level

Understanding the mechanism of action of a compound at the molecular level is crucial for its development as a therapeutic agent. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are often employed to elucidate how a molecule interacts with its biological target. For a compound like N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2-methoxyaniline, its mechanism could involve binding to enzymes or receptors and modulating signaling pathways. However, specific experimental studies on the molecular mechanism of this compound or its derivatives have not been published.

Potential Applications in Advanced Materials Science

Tetrazole-containing compounds have found applications in materials science, for instance, as ligands in the formation of metal-organic frameworks (MOFs) or as components of energetic materials. While a derivative of this compound is noted to have potential use in the development of new materials like polymers or coatings, specific research into these applications is not yet available. The presence of both the tetrazole ring and an amine functional group could make these compounds interesting building blocks for novel materials, but this potential is yet to be explored in detail.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1H-Tetrazol-5-yl)butan-2-amine, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound can be synthesized via [3+2] cycloaddition reactions between nitriles and ammonium azide under inert atmospheres (e.g., nitrogen) at elevated temperatures (80–100°C) . Alternatively, multicomponent reactions involving hydrazine derivatives and ketones are effective, with yields optimized by controlling stoichiometry and using catalysts like zinc bromide. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing tetrazole-containing compounds?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the tetrazole ring’s presence (δ 8–10 ppm for NH protons). Fourier-Transform Infrared Spectroscopy (FT-IR) identifies N-H stretching (3200–3400 cm⁻¹) and C=N vibrations (1600 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular formulas, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%) .

Q. What are the common chemical reactions involving the tetrazole ring in this compound, and how do reaction conditions influence product formation?

- Methodological Answer : The tetrazole moiety undergoes:

- Substitution : Reacts with electrophiles (e.g., alkyl halides) in polar aprotic solvents (DMF, THF) to form N-alkylated derivatives .

- Oxidation : Strong oxidants (KMnO₄) convert tetrazole to carboxylic acid analogs, requiring controlled pH to avoid over-oxidation .

- Reduction : Lithium aluminum hydride (LiAlH₄) reduces tetrazole to secondary amines under anhydrous conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of tetrazole derivatives across studies?

- Methodological Answer : Discrepancies (e.g., anticancer vs. antimicrobial activity) arise from structural variations (substituents on the tetrazole ring) and assay conditions. To reconcile these:

- Perform comparative bioassays under standardized protocols (e.g., MTT for cytotoxicity, MIC for antimicrobial activity).

- Use structural analysis (X-ray crystallography or molecular docking) to correlate substituent effects with target binding .

Q. What computational strategies predict interactions of this compound with biological targets like GPCRs?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina model binding poses to GPCRs (e.g., GPR35), focusing on hydrogen bonding between the tetrazole NH and receptor residues .

- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis identifies critical descriptors (e.g., logP, polar surface area) influencing agonist potency (EC₅₀) .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of tetrazole-based compounds?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the tetrazole’s 5-position to enhance binding to hydrophobic enzyme pockets.

- In Vitro Screening : Test derivatives against target enzymes (e.g., aminotransferases) using fluorescence-based assays. Prioritize compounds with IC₅₀ < 1 µM for lead optimization .

Q. What in vitro assays evaluate the enzyme inhibitory potential of this compound’s derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.